molecular formula C6H10N4O2 B2924763 ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate CAS No. 1707602-69-4

ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B2924763
CAS No.: 1707602-69-4
M. Wt: 170.172
InChI Key: VLIFTOVYDBWMTK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be synthesized through a multi-step processThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions in an aqueous medium . The starting materials for this synthesis are ethyl bromoacetate and sodium azide, which react to form ethyl azidoacetate. This intermediate then undergoes a cycloaddition reaction with propargylamine to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which allow for a broader range of chemical reactions and applications compared to other triazole derivatives .

Properties

IUPAC Name

ethyl 2-(4-aminotriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-6(11)4-10-3-5(7)8-9-10/h3H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIFTOVYDBWMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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